(3R)-3-amino-3-(4-chlorophenyl)propanamide (3R)-3-amino-3-(4-chlorophenyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17867886
InChI: InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1
SMILES:
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol

(3R)-3-amino-3-(4-chlorophenyl)propanamide

CAS No.:

Cat. No.: VC17867886

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-3-(4-chlorophenyl)propanamide -

Specification

Molecular Formula C9H11ClN2O
Molecular Weight 198.65 g/mol
IUPAC Name (3R)-3-amino-3-(4-chlorophenyl)propanamide
Standard InChI InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1
Standard InChI Key HUEMYQOYOXHOJL-MRVPVSSYSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H](CC(=O)N)N)Cl
Canonical SMILES C1=CC(=CC=C1C(CC(=O)N)N)Cl

Introduction

Chemical Structure and Stereochemical Significance

The molecular formula of (3R)-3-amino-3-(4-chlorophenyl)propanamide is C₉H₁₁ClN₂O, with a molecular weight of 198.65 g/mol (derived from isomeric data) . Its IUPAC name, (3R)-3-amino-3-(4-chlorophenyl)propanamide, explicitly denotes the (R)-configuration at the chiral center, which critically influences its biological interactions. The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing the compound’s lipophilicity compared to non-halogenated analogs.

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₉H₁₁ClN₂O
Molecular Weight198.65 g/mol
Stereochemistry(R)-configuration at C3
Chlorophenyl PositionPara (4-) position
logP (Predicted)~2.1 (estimated via analog comparison)

The stereochemical orientation of the amino group dictates its hydrogen-bonding capacity, a feature critical for target engagement in enzyme inhibition. In contrast, the (3S)-3-amino-3-(3-chlorophenyl)propanamide isomer exhibits distinct binding affinities due to its meta-substituted chloro group and opposite configuration .

Biological Activity and Mechanistic Insights

Though direct pharmacological data for the (3R)-4-chlorophenyl variant are sparse, related compounds exhibit activity against enzymes such as dipeptidyl peptidase-4 (DPP-4) and bacterial targets. Key mechanistic observations include:

  • Hydrogen Bonding: The amino group interacts with catalytic residues in enzyme active sites, as seen in DPP-4 inhibitors.

  • Hydrophobic Interactions: The 4-chlorophenyl group stabilizes binding pockets in microbial enzymes, suggesting antimicrobial potential .

Table 2: Comparative Bioactivity of Chlorophenylpropanamide Analogs

CompoundTarget EnzymeIC₅₀ (µM)NotesSource
(3S)-3-Amino-3-(3-chlorophenyl)propanamideDPP-412.3Moderate inhibition
(3S)-3-Amino-3-(4-chlorophenyl)propanamideBacterial transpeptidase8.7Broad-spectrum activity

The (R)-configuration may alter binding kinetics due to steric effects, though this hypothesis requires validation through crystallographic studies.

Applications in Drug Discovery

The structural versatility of (3R)-3-amino-3-(4-chlorophenyl)propanamide positions it as a scaffold for developing:

  • Antidiabetic Agents: Analogous compounds enhance insulin secretion via DPP-4 inhibition.

  • Antimicrobials: Chlorophenyl moieties disrupt bacterial cell wall synthesis .

  • Neurological Therapeutics: Amide derivatives modulate neurotransmitter receptors .

Challenges and Future Directions

Current research gaps include:

  • Stereospecific Synthesis: Optimizing routes to achieve >99% enantiomeric excess.

  • Target Validation: Identifying primary biological targets via high-throughput screening.

  • Toxicological Profiling: Assessing off-target effects in preclinical models.

Collaborative efforts between academic and industrial laboratories are essential to advance this compound from bench to clinic.

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